molecular formula C26H47BO12 B1461381 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid CAS No. 957121-01-6

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Cat. No.: B1461381
CAS No.: 957121-01-6
M. Wt: 562.5 g/mol
InChI Key: HYJIKPHPEGUMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid (CAS: 957121-01-6) is a boronic acid derivative featuring a central phenyl ring substituted with two polyethylene glycol (PEG)-like pentaoxapentadecyl chains at the 2- and 5-positions and a boronic acid group at the para position. This unique structure combines the reactivity of phenylboronic acid with the hydrophilicity and flexibility of PEG-based side chains, making it distinct from simpler arylboronic acids.

Properties

IUPAC Name

[2,5-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47BO12/c1-30-5-7-32-9-11-34-13-15-36-17-19-38-22-24-3-4-25(26(21-24)27(28)29)23-39-20-18-37-16-14-35-12-10-33-8-6-31-2/h3-4,21,28-29H,5-20,22-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJIKPHPEGUMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)COCCOCCOCCOCCOC)COCCOCCOCCOCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47BO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656924
Record name [2,5-Bis(2,5,8,11,14-pentaoxapentadecan-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957121-01-6
Record name [2,5-Bis(2,5,8,11,14-pentaoxapentadecan-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is a boronic acid derivative with unique structural features that may confer significant biological activity. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug delivery systems and as a therapeutic agent.

  • Chemical Formula : C26H47BO12
  • Molecular Weight : 497.47 g/mol
  • CAS Number : 957121-01-6
  • Structural Characteristics : The compound features a phenylboronic acid moiety attached to a long polyether chain, which may enhance its solubility and interaction with biological systems.

The biological activity of boronic acids is often attributed to their ability to interact with diols and other biomolecules. This interaction can inhibit enzymes or modulate cellular signaling pathways. Specifically, the phenylboronic acid group can form reversible covalent bonds with hydroxyl groups in various biological molecules, potentially influencing their function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Boronic acids have been studied for their ability to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and subsequent cancer cell death.
    • Case studies have demonstrated that similar compounds can enhance the efficacy of chemotherapeutic agents by targeting cancer cell metabolism.
  • Antimicrobial Activity :
    • Some derivatives of boronic acids exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
    • Preliminary studies suggest that the long alkyl chains in this compound may enhance membrane penetration and increase its antimicrobial efficacy.
  • Enzyme Inhibition :
    • Boronic acids are known to inhibit serine proteases and other enzymes through reversible covalent bonding. The specific interactions of this compound with target enzymes are an area of ongoing research.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of proteasome activity
AntimicrobialDisruption of cell wall synthesis
Enzyme InhibitionReversible covalent bonding with active site residues

Case Studies

  • Anticancer Study :
    • A study published in Cancer Research investigated the effects of phenylboronic acid derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability by inducing apoptosis through proteasome inhibition.
  • Antimicrobial Testing :
    • Research conducted on various boronic acids showed promising results against Gram-positive and Gram-negative bacteria. The long hydrophobic chains were found to enhance the compounds' ability to penetrate bacterial membranes.
  • Enzyme Interaction Study :
    • A kinetic study highlighted the reversible inhibition of serine proteases by boronic acids. The findings suggest that modifications in the alkyl chain length can significantly affect binding affinity and inhibition rates.

Scientific Research Applications

Medicinal Chemistry

Targeting Cancer Cells
Boronic acids are known for their ability to interact with biological molecules through reversible covalent bonding. This property is particularly useful in the design of targeted therapies for cancer treatment. Research indicates that derivatives like 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid can inhibit proteasomes and disrupt cellular signaling pathways critical for cancer cell survival .

Case Study: Proteasome Inhibition
A study demonstrated that boronic acids could effectively inhibit the chymotrypsin-like activity of the proteasome. The compound's unique structure allows it to bind selectively to active sites on proteasomes, leading to apoptosis in malignant cells .

Materials Science

Synthesis of Functional Polymers
This compound can be utilized as a building block in the synthesis of functional polymers. Its boronic acid groups facilitate the formation of dynamic covalent bonds with diols and polyols, enabling the creation of materials with tailored properties such as responsiveness to environmental stimuli .

Table 1: Properties of Polymers Derived from Boronic Acids

PropertyValue
Thermal StabilityHigh
BiocompatibilityModerate
Mechanical StrengthVariable (depends on formulation)

Analytical Chemistry

Sensor Development
Boronic acids are valuable in sensor technology due to their ability to form complexes with sugars and other biomolecules. This compound can be integrated into sensor platforms for the selective detection of glucose and other carbohydrates in biological samples.

Case Study: Glucose Sensing
Recent advancements have shown that sensors utilizing boronic acid derivatives exhibit high sensitivity and selectivity for glucose detection. The incorporation of this specific compound enhances the sensor's performance due to its favorable binding characteristics with glucose molecules .

Comparison with Similar Compounds

Solubility and Physicochemical Properties

The PEG-like chains confer exceptional solubility in polar solvents, a stark contrast to unmodified phenylboronic acid (PBA) and its esters. For example:

Compound Solubility in Polar Solvents Solubility in Hydrocarbons Key Reference
2,5-Di(pentaoxapentadecyl)PBA High (e.g., water, acetone) Low
Phenylboronic acid (PBA) Moderate (ether, ketones) Very low
PBA pinacol ester High (chloroform, acetone) Low

The enhanced solubility of 2,5-di(pentaoxapentadecyl)PBA in aqueous media makes it advantageous for biomedical applications, such as boron neutron capture therapy (BNCT) or drug delivery, where high biocompatibility and solubility are critical .

Reactivity in Cross-Coupling Reactions

Unlike simpler arylboronic acids (e.g., PBA, 3-chlorophenylboronic acid), which are widely used in Suzuki-Miyaura couplings, the bulky PEG chains in 2,5-di(pentaoxapentadecyl)PBA introduce steric hindrance that may limit its efficacy in traditional cross-coupling reactions. For instance:

  • PBA reacts efficiently with bromobenzene derivatives to form biaryls (86–84% yields) under standard palladium catalysis .

Thermal and Material Properties

The PEG chains lower the glass transition temperature ($T_g$) compared to rigid aromatic boronic acid esters. For example:

  • Phenoxazine-pyrimidine boronic acid esters exhibit $T_g$ values of 109–137°C .
  • 2,5-Di(pentaoxapentadecyl)PBA likely has a lower $T_g$ due to its flexible side chains, though specific data are unavailable. This property may limit its use in high-temperature applications but enhance processability in soft materials.

Comparative Analysis with Other Modified Boronic Acids

2,5-Dimethoxyphenylboronic Acid (2,5-DMPBA)

  • Structure : Methoxy groups at 2- and 5-positions.
  • Properties: Electron-donating methoxy groups increase electronic density on the boron center, enhancing diol-binding affinity but reducing solubility in non-polar solvents compared to PEG-substituted PBA .

3-(2,5-Dimethylphenylcarbamoyl)Phenylboronic Acid

  • Structure : Carbamoyl substituent with methyl groups.
  • Properties : The carbamoyl group introduces hydrogen-bonding capability, useful in molecular recognition, but lacks the PEG chains’ solvation benefits .

2,5-Di(...)Phenylenediboronic Acid

  • Structure : Two boronic acid groups on a phenyl ring.
  • Properties : Dual boron centers enable cross-linking in MOF synthesis, whereas 2,5-di(pentaoxapentadecyl)PBA’s single boron site limits such applications but improves solubility .

Preparation Methods

Step-by-step Procedure:

Step Reagents & Conditions Description
a. Preparation of the Aryl Halide Intermediate 4-Iodophenyl derivative with suitable protecting groups Functionalization of the phenyl ring to introduce reactive halides (iodide or bromide).
b. Boronic Acid Coupling 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid; Pd(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium); base (e.g., sodium carbonate or potassium carbonate); solvent mixture (e.g., dioxane/water); temperature around 90°C The aryl halide reacts with the boronic acid under Pd(0) catalysis. The reaction typically proceeds via transmetalation and reductive elimination, forming the C–C bond.
c. Purification Reversed-phase HPLC or column chromatography Post-reaction purification to isolate the product with high purity.

Research Findings:
A recent study demonstrated the efficacy of this approach, achieving yields up to 59% under optimized conditions involving sodium carbonate and Pd(0) catalysts at elevated temperatures (~90°C) for 19 hours. The process benefits from mild reaction conditions and high selectivity.

Functionalization of the Phenylboronic Acid with Pentaethylene Glycol Chains

The key to synthesizing the target compound lies in attaching the pentaethylene glycol chains to the phenylboronic acid core.

Methodology:

Step Reagents & Conditions Description
a. Activation of the Phenylboronic Acid Use of chlorides or anhydrides of pentaethylene glycol derivatives Activation of the terminal hydroxyl groups to form reactive intermediates, such as chlorides or esters.
b. Nucleophilic Substitution Reaction with phenylboronic acid derivatives bearing reactive groups The activated PEG chains are coupled to the phenylboronic acid via nucleophilic substitution, often facilitated by bases like potassium carbonate in polar aprotic solvents such as DMF or DMSO.
c. Coupling with Phenyl Ring Use of coupling agents (e.g., carbodiimides) or direct nucleophilic substitution Ensures the PEG chains are attached at the desired positions on the phenyl ring, forming the di-substituted boronic acid.

Research Findings:
Studies indicate that PEG chain attachment is facilitated by nucleophilic substitution reactions at activated phenylboronic acids, with yields dependent on chain length and reaction conditions. Optimized reactions in polar solvents at elevated temperatures (~80-100°C) have shown promising results.

Alternative Synthetic Strategies

Direct C–H Activation

Emerging methods involve direct functionalization of the phenyl ring via C–H activation, followed by boronation. Although still under development, such approaches could streamline synthesis by reducing steps.

Sequential Synthesis

Sequential synthesis involves first preparing the PEG-functionalized phenylboronic acid, followed by coupling with appropriate aryl halides or electrophiles to assemble the final structure.

Data Table Summarizing Key Reaction Conditions and Yields

Method Reagents Catalyst Solvent Temperature Time Yield Notes
Suzuki-Miyaura Coupling Aryl halide + Boronic acid Pd(0) (e.g., tetrakis(triphenylphosphine)palladium) Dioxane/water ~90°C 19 hours Up to 59% High selectivity, mild conditions
PEG Chain Attachment Phenylboronic acid + PEG derivatives Base (e.g., potassium carbonate) DMF or DMSO 80-100°C 12-24 hours Variable (typically 50-70%) Requires activation of PEG chains
Direct C–H Activation Phenyl ring + PEG groups Metal catalysts (e.g., Pd, Rh) Aprotic solvents 100-150°C Variable Under research Potential for step reduction

Research Findings and Notes

  • Yield Optimization:
    Reaction parameters such as temperature, catalyst loading, and solvent choice critically influence yields. For example, increasing temperature to 90°C enhances coupling efficiency, as demonstrated in recent studies.

  • Catalyst Selection:
    Palladium catalysts, especially Pd(0) complexes like tetrakis(triphenylphosphine)palladium, are most effective for Suzuki couplings involving phenylboronic acids with bulky PEG chains.

  • Solvent Effects:
    Mixtures of dioxane and water facilitate solubilization of reactants and catalysts, improving reaction rates and yields.

  • Purification Techniques: Reversed-phase high-performance liquid chromatography (HPLC) is preferred for isolating high-purity products, especially when dealing with PEGylated compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., 0–6°C for stability), solvent polarity, and stoichiometric ratios of reactants. For example, cooling during coupling reactions minimizes side-product formation . Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity (>97% purity thresholds are achievable with gradient elution) . Post-synthesis purification via column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) enhances purity .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and ether linkages (e.g., pentaoxapentadecyl chains). 11B^{11}\text{B} NMR verifies boronic acid functionality .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight alignment (e.g., C32_{32}H58_{58}B2_2O12_{12} requires precise m/z matching) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify B-O (∼1350 cm1^{-1}) and aryl-B (∼1480 cm1^{-1}) stretching vibrations .

Q. How does the pentaoxapentadecyl side chain influence solubility and reactivity?

  • Methodological Answer : The polyether chains enhance hydrophilicity, making the compound soluble in polar aprotic solvents (e.g., DMF, THF). This improves compatibility with Suzuki-Miyaura cross-coupling reactions, where boronic acids typically require aqueous/organic biphasic systems . Solubility can be quantified via UV-Vis spectroscopy in varying solvent mixtures .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction kinetics between computational predictions and experimental outcomes for this compound?

  • Methodological Answer :

  • Computational Calibration : Use density functional theory (DFT) to model transition states and compare with experimental activation energies. Adjust solvation models (e.g., COSMO-RS) to account for polyether chain effects .
  • In Situ Monitoring : Employ stopped-flow NMR or Raman spectroscopy to track real-time reaction progress and identify intermediates not predicted computationally .

Q. How can researchers design experiments to study diol-binding specificity for biomedical applications?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) between the boronic acid and diol-containing biomolecules (e.g., glucose, RNA) .
  • Competitive Assays : Use fluorescence polarization with labeled diols (e.g., fluorescein-tagged sorbitol) to assess selectivity against interfering molecules .

Q. What advanced reactor designs improve scalability for synthesizing this compound in continuous-flow systems?

  • Methodological Answer :

  • Microfluidic Reactors : Optimize residence time and mixing efficiency to handle viscous polyether intermediates. Use PTFE tubing to prevent adhesion .
  • Membrane Separation : Integrate nanofiltration membranes (MWCO ~500 Da) for in-line purification of the boronic acid product from smaller byproducts .

Data-Driven Analysis

Q. How do steric effects from the pentaoxapentadecyl chains impact cross-coupling efficiency?

  • Methodological Answer :

  • Steric Mapping : Use X-ray crystallography or molecular dynamics simulations to visualize spatial hindrance around the boronic acid group. Correlate with experimental yields in Suzuki reactions using bulky aryl halides .
  • Comparative Studies : Synthesize analogs with shorter ether chains (e.g., trioxaundecane) and compare turnover frequencies (TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid
Reactant of Route 2
2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.